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6-Methoxybenzo(a)pyrene - 52351-96-9

6-Methoxybenzo(a)pyrene

Catalog Number: EVT-13892288
CAS Number: 52351-96-9
Molecular Formula: C21H14O
Molecular Weight: 282.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

6-Methoxybenzo(a)pyrene can be synthesized in laboratory settings or may be found as a minor component in complex mixtures of PAHs resulting from combustion processes. Its structural similarity to benzo(a)pyrene suggests that it may share some of the same sources, such as vehicle emissions, industrial processes, and smoking.

Classification

6-Methoxybenzo(a)pyrene belongs to the class of polycyclic aromatic hydrocarbons. PAHs are organic compounds that consist of multiple fused aromatic rings. This compound is classified as an aromatic hydrocarbon due to its stable ring structure and is further categorized under environmental pollutants due to its potential toxicity and carcinogenicity.

Synthesis Analysis

Methods

The synthesis of 6-methoxybenzo(a)pyrene typically involves multi-step organic reactions. One common approach is starting from benzo(a)pyrene itself, where various reagents are used to introduce the methoxy group at the desired position.

  1. Starting Material: Benzo(a)pyrene (C20H12).
  2. Reagents: Common reagents include methylating agents such as dimethyl sulfate or methyl iodide.
  3. Conditions: The reaction often requires basic conditions, and may involve heating or refluxing to facilitate the substitution reaction.

Technical Details

The synthesis process can be complex, often requiring purification steps such as column chromatography to isolate the desired product from unreacted starting materials and by-products. Techniques like gas chromatography-mass spectrometry (GC-MS) are employed for characterization and confirmation of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 6-methoxybenzo(a)pyrene is C20H12O, indicating it contains one oxygen atom as part of the methoxy group. The structure consists of five fused benzene rings with a methoxy (-OCH3) substituent at the sixth carbon position.

Data

  • Molecular Weight: 267.301 g/mol
  • CAS Number: 20928-82-9
  • LogP: 5.881 (indicating high lipophilicity)
Chemical Reactions Analysis

Reactions

6-Methoxybenzo(a)pyrene can undergo various chemical reactions typical for aromatic compounds:

  1. Electrophilic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution reactions.
  2. Oxidation: The compound can be oxidized to form phenolic or quinone derivatives.
  3. Reduction: Under certain conditions, it can also be reduced back to benzo(a)pyrene or other derivatives.

Technical Details

The reactivity of 6-methoxybenzo(a)pyrene is influenced by the electron-donating nature of the methoxy group, which stabilizes carbocation intermediates during electrophilic attack.

Mechanism of Action

The mechanism of action for 6-methoxybenzo(a)pyrene involves metabolic activation similar to that observed with benzo(a)pyrene:

  1. Metabolism: Upon exposure, cytochrome P450 enzymes metabolize 6-methoxybenzo(a)pyrene to form reactive intermediates.
  2. DNA Interaction: These intermediates can bind to DNA, leading to mutagenic changes and potentially resulting in carcinogenesis.
  3. Biological Impact: The presence of the methoxy group may influence the compound's binding affinity and biological effects compared to its parent compound.
Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Solid
  • Solubility: Very low solubility in water; more soluble in organic solvents.

Chemical Properties

  • Stability: Stable under standard conditions but sensitive to strong oxidizing agents.
  • Volatility: Low volatility, which affects its environmental behavior.

Relevant data indicates that 6-methoxybenzo(a)pyrene exhibits similar physical characteristics to other PAHs, including strong adsorption to organic matter in soil and sediment.

Applications

Scientific Uses

6-Methoxybenzo(a)pyrene is primarily used in scientific research focused on:

  • Toxicology Studies: Investigating the mechanisms by which PAHs induce cancer.
  • Environmental Monitoring: Assessing pollution levels in environments contaminated with PAHs.
  • Biochemical Research: Understanding metabolic pathways involving PAHs and their derivatives.
Metabolic Pathways and Bioactivation Mechanisms of 6-Methoxybenzo(a)pyrene

Cytochrome P450-Mediated Oxidative Metabolism

The initial metabolic activation of 6-MeO-BaP is orchestrated primarily by cytochrome P450 (CYP) enzymes, with significant differences in regioselectivity compared to BaP. While BaP undergoes epoxidation predominantly at the bay-region (e.g., 7,8,9,10 positions), the methoxy group of 6-MeO-BaP directs oxidation towards benzylic carbon atoms. CYP1A1 and CYP1B1 are the predominant isoforms catalyzing this O-demethylation, yielding the proximate carcinogen 6-hydroxymethylbenzo[a]pyrene (6-HMBP) as the primary metabolite [1] [5] [8]. This pathway represents a significant diversion from classical BaP metabolism, where these CYPs generate epoxide intermediates.

Competition exists between O-demethylation and aromatic ring oxidation. Ring-hydroxylated metabolites (e.g., 3-hydroxy-6-MeO-BaP) are formed but at substantially lower rates than 6-HMBP [8]. The steric and electronic influence of the methoxy group hinders the efficient binding and epoxidation of the adjacent K-region (e.g., 4,5-bond) of the molecule. Kinetic studies using human liver microsomes demonstrate a reduced overall intrinsic clearance (CLINT) for 6-MeO-BaP compared to BaP, reflecting both the metabolic shift and potentially slower oxidation kinetics of the methyl group versus the aromatic ring [9].

Table 1: Key CYP Enzymes in 6-MeO-BaP and BaP Metabolism

CYP IsoformPrimary Role in BaP MetabolismPrimary Role in 6-MeO-BaP MetabolismRelative Contribution to 6-HMBP Formation
CYP1A1Bay-region epoxidation (e.g., 7,8-oxide)O-Demethylation to 6-HMBPHigh (Dominant)
CYP1B1Bay-region epoxidation (e.g., 7,8-oxide, 9,10-oxide)O-Demethylation to 6-HMBPHigh
CYP1A2Moderates ring oxidation (e.g., 3-OH)Minor ring oxidationLow
CYP2C19Contributes to BaP-7,8-diol and BaP-9-ol formationMinor ring oxidation (Detoxification)Very Low/Negligible
CYP3A4Contributes to BaP-3-ol formation (Detoxification)Minor ring oxidation (Detoxification)Very Low/Negligible

Role of Sulfotransferases in Generating Electrophilic Metabolites

The benzylic alcohol 6-HMBP represents a critical branch point in 6-MeO-BaP bioactivation. While it can undergo detoxification via glucuronidation or oxidation to the carboxylic acid (6-carboxy-BaP), its conjugation with sulfate by cytosolic sulfotransferases (SULTs) generates the ultimate electrophilic and carcinogenic metabolite: 6-sulfooxymethylbenzo[a]pyrene (6-SMBP) [2] [3] [6]. SULT-mediated sulfonation dramatically increases the reactivity of the molecule due to the excellent leaving group ability of the sulfate moiety (-OSO3-).

SULT1A1 is the predominant human isoform responsible for 6-HMBP bioactivation [6] [9]. This enzyme exhibits broad substrate specificity and is highly expressed in the liver and extrahepatic tissues, including the gastrointestinal tract, lung, and kidney. SULT1A2, a closely related isoform differing by only 11 amino acids, also catalyzes this reaction but generally with lower efficiency compared to SULT1A1 [6]. The reaction requires the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Evidence for the critical role of SULTs comes from studies showing marked inhibition of 6-HMBP mutagenicity by SULT inhibitors like 2-chlorophenothiazine (2Cl-PTH) and significant reductions in DNA adduct formation in SULT1A1-deficient models [3] [6].

Table 2: Human Sulfotransferase (SULT) Isoforms Relevant to 6-HMBP Activation

SULT IsoformExpression PatternCatalytic Efficiency for 6-HMBP SulfonationRole in 6-MeO-BaP Bioactivation
SULT1A1High: Liver, GI tract, Lung, PlateletsHighPrimary Bioactivation
SULT1A2Moderate: Liver (Lower than 1A1)Moderate/LowMinor Contribution
SULT1A3High: Intestine, PlateletsVery LowNegligible
SULT1B1Liver, GI tractLow/UnknownLikely Negligible
SULT1E1Endometrium, Liver (Low)Very LowNegligible

Formation of Reactive Intermediate Metabolites

6-Sulfooxymethylbenzo[a]pyrene (6-SMBP) is the chemically reactive species directly responsible for 6-MeO-BaP's DNA-damaging and mutagenic effects [2] [3]. The sulfate ester group (-OSO3-) is a potent leaving group, facilitating heterolytic cleavage of the C-O bond. This cleavage generates a highly unstable, electron-deficient benzylic carbocation (6-CH2+-BaP) at the 6-position. This electrophilic carbocation is the species that readily attacks nucleophilic sites in DNA, primarily the N2 and N7 positions of guanine and the N6 position of adenine, forming stable covalent adducts [2] [6].

The extreme reactivity of 6-SMBP makes it exceptionally short-lived. Consequently, DNA adduct formation is expected to occur primarily in close proximity to the site of its generation within the cell (e.g., cytoplasm). This contrasts with some BaP diol epoxides, which are sufficiently stable to migrate from their site of formation. The direct carcinogenicity of both 6-HMBP and chemically synthesized 6-SMBP has been unequivocally demonstrated in vivo. Administration of either compound to Sprague-Dawley rats induces sarcomas at the injection site with high incidence (12/12 animals) within 31-33 weeks, confirming that 6-SMBP is the ultimate carcinogenic form accounting for the activity of 6-HMBP and, by extension, 6-MeO-BaP and even BaP itself (which can be metabolized to HMBP via minor pathways) [2]. The formation of DNA adducts by 6-SMBP has also been demonstrated in target tissues like the liver [6].

Polymorphism in Metabolic Enzymes and Sensitivity Variations

Genetic variations in the enzymes governing the bioactivation pathway of 6-MeO-BaP significantly influence individual susceptibility to its DNA-damaging effects. These polymorphisms alter enzyme expression levels, catalytic activity, or stability, leading to inter-individual differences in the formation rates of the ultimate carcinogen 6-SMBP and consequently, DNA adduct levels.

  • CYP1B1 Polymorphisms: The CYP1B1 Leu432Val polymorphism (rs1056836) significantly impacts catalytic efficiency. Individuals homozygous for the wild-type allele (CYP1B11/1; Leu/Leu) and heterozygous individuals (CYP1B11/3; Leu/Val) exhibit significantly higher capacity to activate BaP (as measured by BPDE-DNA adduct formation) compared to those homozygous for the variant allele (CYP1B13/3; Val/Val) [7]. This translates directly to 6-MeO-BaP activation, as CYP1B1 is a primary enzyme responsible for its *O-demethylation to 6-HMBP. Consequently, CYP1B11/1 and *CYP1B11/3 genotypes are associated with higher predicted formation of 6-HMBP and subsequently 6-SMBP compared to *CYP1B13/*3.
  • SULT1A1 Polymorphisms: The SULT1A1 gene exhibits a common functional polymorphism in the coding region (Arg213His, rs9282861). The His213 variant protein displays reduced enzymatic activity and thermostability compared to the wild-type Arg213 form. Individuals homozygous for the His213 allele (SULT1A12/2) exhibit significantly lower sulfotransferase activity towards various substrates, including benzylic alcohols, compared to Arg213 homozygotes (SULT1A11/1) or heterozygotes [6]. Copy Number Variation (CNV) in the SULT1A1 gene cluster (SULT1A1 and SULT1A2) is also prevalent. Individuals with gene duplication (3 or more copies) show higher SULT1A1/2 mRNA and protein expression and higher sulfotransferase activity than those with the common two copies or, especially, those with gene deletion (only one copy) [6]. Both the Arg213His polymorphism and CNV directly influence 6-SMBP formation capacity from 6-HMBP. High-activity genotypes (SULT1A11/1 with gene duplication) are predicted to form significantly higher levels of DNA adducts upon exposure to 6-MeO-BaP or 6-HMBP compared to low-activity genotypes (SULT1A12/2 with gene deletion).
  • Epoxide Hydrolase (EPHX1) Polymorphisms: Although EPHX1 is more directly involved in BaP diol epoxide activation/detoxification, its polymorphisms (e.g., Tyr113His, rs1051740; His139Arg, rs2234922) can influence the overall metabolic balance. For example, the EPHX13/1 genotype (heterozygous for the slow-activity Tyr113His variant) has been associated with lower levels of BPDE-DNA adducts compared to the wild-type (EPHX11/1) in individuals exposed to BaP [7]. While its direct impact on 6-MeO-BaP metabolism might be less pronounced than on BaP, variations in EPHX1 could potentially influence the competition for CYP enzymes or overall cellular detoxification capacity, indirectly modulating 6-MeO-BaP bioactivation.

Table 3: Impact of Key Metabolic Enzyme Polymorphisms on 6-MeO-BaP Bioactivation Potential

GenePolymorphism (rs number)Variant Allele(s)Functional EffectPredicted Impact on 6-MeO-BaP DNA Adduct Formation
CYP1B1rs1056836Val (C)Reduced Activity↓ in Val/Val homozygotes vs. Leu/Leu or Leu/Val
SULT1A1rs9282861 (Arg213His)His (G)Reduced Activity & Stability↓ in His/His homozygotes vs. Arg/Arg homozygotes
SULT1A1 ClusterCopy Number Variation (CNV)Deletion (1 copy) / Duplication (≥3 copies)Altered Expression↑ in Duplication; ↓ in Deletion vs. normal (2 copies)
EPHX1rs1051740 (Tyr113His)His (T)Reduced Hydrolysis ActivityPotential Indirect Modulation (Likely ↓ Adducts)

Properties

CAS Number

52351-96-9

Product Name

6-Methoxybenzo(a)pyrene

IUPAC Name

6-methoxybenzo[a]pyrene

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C21H14O/c1-22-21-17-8-3-2-7-15(17)16-11-9-13-5-4-6-14-10-12-18(21)20(16)19(13)14/h2-12H,1H3

InChI Key

OSXVWSFKNYMAPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51

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